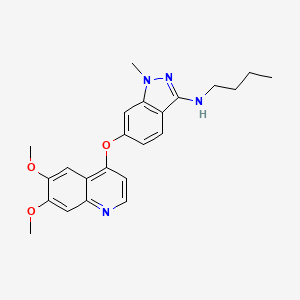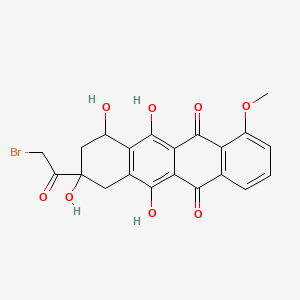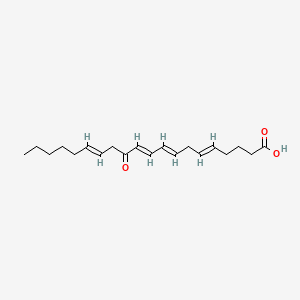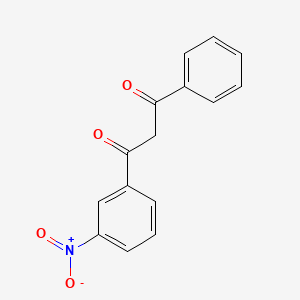
1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione is an organic compound with the molecular formula C₁₂H₉NO₄. It is also known as 3-nitroacetophenone. This compound features a nitro group (-NO₂) attached to the benzene ring at the meta position relative to the keto group (C=O) on the benzene ring. It is a yellow crystalline solid with applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione can be synthesized through several methods:
Nitration of Acetophenone: The compound can be prepared by nitration of acetophenone using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the meta position.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-nitrobenzene with benzoyl chloride (C₆H₅COCl) in the presence of an aluminum chloride (AlCl₃) catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives or other oxidation products.
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the meta position relative to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts acylation with benzoyl chloride (C₆H₅COCl) and aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Aminophenone derivatives.
Substitution: Acylated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitro group can interact with enzymes and receptors, leading to biological effects.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione is similar to other nitroaromatic compounds, such as:
Nitrobenzene: A simpler nitroaromatic compound without the keto group.
3-Nitroacetophenone: A structural isomer with the nitro group at the meta position relative to the keto group.
4-Nitroacetophenone: A structural isomer with the nitro group at the para position relative to the keto group.
Uniqueness: The presence of both the nitro group and the keto group on the benzene ring makes this compound unique, as it can undergo a wider range of chemical reactions compared to simpler nitroaromatic compounds.
Propiedades
Fórmula molecular |
C15H11NO4 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11NO4/c17-14(11-5-2-1-3-6-11)10-15(18)12-7-4-8-13(9-12)16(19)20/h1-9H,10H2 |
Clave InChI |
DKYBTZVRNIXWKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



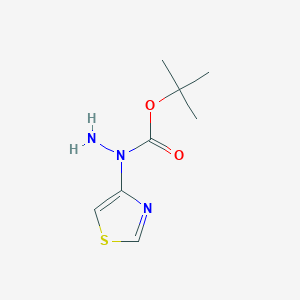
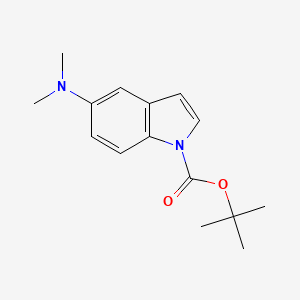
![3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B15359467.png)
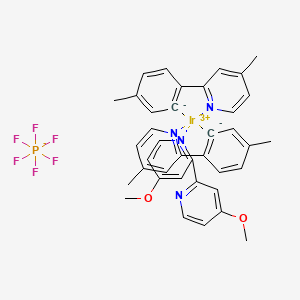
![4-amino-N-[(5-methylpyrazin-2-yl)methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15359487.png)
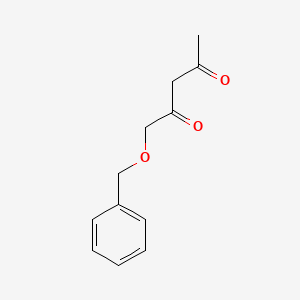
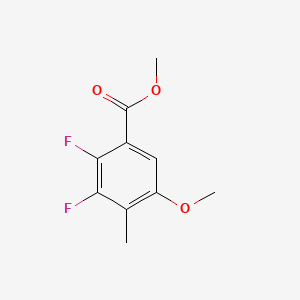
![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)

